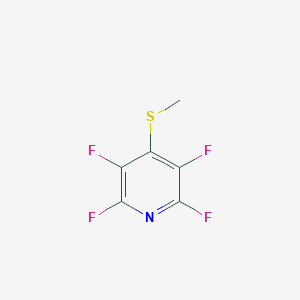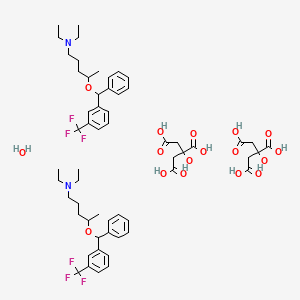![molecular formula C34H47NO9 B13411500 [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13411500.png)
[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with multiple chiral centers. This compound is characterized by its intricate hexacyclic structure and various functional groups, including acetyloxy, hydroxy, and methoxy groups. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often require specific solvents and temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while substitution of the methoxy groups could introduce new functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hexacyclic molecules with multiple chiral centers and functional groups, such as:
- [(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxy-cyclohexoxy]tetrahydropyran-3,4-diol]
- [(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxy-cyclohexane]
Uniqueness
The uniqueness of [(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate lies in its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C34H47NO9 |
|---|---|
Peso molecular |
613.7 g/mol |
Nombre IUPAC |
[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21+,22-,23+,24?,25+,26-,27-,28-,29+,30?,32-,33+,34-/m1/s1 |
Clave InChI |
YYJZWLOTQILZLS-BILIFICXSA-N |
SMILES isomérico |
CCN1C[C@]2([C@H](CC([C@]34[C@H]2[C@@H]([C@H](C31)[C@@]5(C[C@H]([C@H]6C[C@H]4[C@H]5[C@@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |
SMILES canónico |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



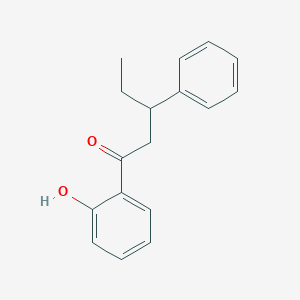
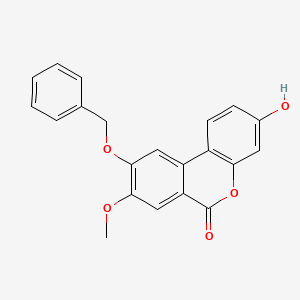

![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)
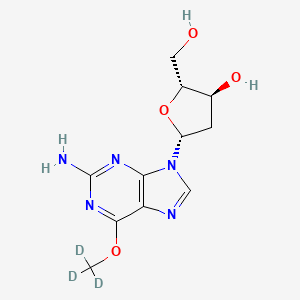
![3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
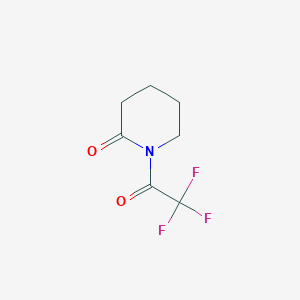
![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)

